1,1,1,2,2,3,3-Heptachloropropane is a chlorinated hydrocarbon with the molecular formula . It appears as a white to light yellow powder or a clear liquid and is characterized by its high chlorine content. This compound is known for its stability and resistance to degradation, which makes it significant in various chemical applications. Its structure comprises three carbon atoms and seven chlorine atoms, leading to its classification as a highly chlorinated compound.
The synthesis of 1,1,1,2,2,3,3-Heptachloropropane can be achieved through various methods:
1,1,1,2,2,3,3-Heptachloropropane has several applications:
Interaction studies involving 1,1,1,2,2,3,3-Heptachloropropane often focus on its environmental impact and biological interactions. Research indicates that it can interact with biological membranes and influence cellular processes. Additionally, its persistence in the environment raises concerns about long-term ecological effects.
Several compounds share structural similarities with 1,1,1,2,2,3,3-Heptachloropropane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Chlorine Atoms | Unique Features |
|---|---|---|---|
| Hexachloropropene | C3HCl6 | 6 | Less chlorinated; used as an intermediate |
| Trichloroethylene | C2HCl3 | 3 | Common solvent; less toxic |
| Chloroform | CHCl3 | 3 | Widely used solvent; lower chlorine content |
1,1,1,2,2,3,3-Heptachloropropane stands out due to its high chlorine content and resultant chemical stability compared to these similar compounds. Its unique structure allows for specific reactions that are not possible with less chlorinated analogs.
The molecular architecture of 1,1,1,2,2,3,3-heptachloropropane exhibits a linear three-carbon chain backbone with extensive halogen substitution [1] [4]. The central propane framework maintains sp³ hybridization at each carbon center, resulting in tetrahedral geometry around individual carbon atoms [5] [6]. The first carbon atom bears three chlorine substituents forming a trichloromethyl group, while the second carbon accommodates two chlorine atoms and one hydrogen atom in a dichloromethyl configuration [4] [2]. The terminal third carbon supports two chlorine atoms, creating an asymmetric substitution pattern that distinguishes this isomer from other heptachloropropane variants [1] [7].
The atomic connectivity follows the linear formula C₂Cl₅CHCl₂, reflecting the sequential arrangement of heavily chlorinated carbon centers [4]. Each carbon-carbon bond maintains typical alkane bond lengths of approximately 1.54 Angstroms, while carbon-chlorine bonds range from 1.76 to 1.82 Angstroms depending on the local electronic environment [8]. The single carbon-hydrogen bond measures approximately 1.09 Angstroms, consistent with sp³ hybridized carbon centers [8]. Bond angles throughout the molecule approximate the ideal tetrahedral angle of 109.5 degrees, though slight deviations occur due to steric interactions between bulky chlorine substituents [5] [6].
The stereochemical configuration lacks chiral centers due to the symmetric arrangement of substituents, resulting in a molecule without optical activity [1] [2]. The high degree of chlorination creates significant steric congestion, particularly around the dichloromethyl carbon bearing both hydrogen and chlorine substituents [5]. This crowding influences conformational preferences and molecular dynamics in both solution and solid phases [9].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃HCl₇ | [1] [2] |
| Molecular Weight (g/mol) | 285.19-285.21 | [2] [10] |
| CAS Registry Number | 594-89-8 | [1] [2] |
| IUPAC Standard InChIKey | YFIIENAGGCUHIQ-UHFFFAOYSA-N | [1] [2] |
| SMILES Notation | ClC(Cl)C(Cl)(Cl)C(Cl)(Cl)Cl | [7] |
| Melting Point (°C) | 29-30 | [10] [7] |
| Boiling Point (°C) | 165-166 (90 mmHg), 247 (760 mmHg) | [10] [7] |
| Density (g/cm³) | 1.82 (20/20°C) | [3] |
| Dipole Moment (D) | 1.00 | [7] |
| Physical State (20°C) | Solid | [11] [12] |
| Crystal Form | Crystalline lumps | [3] [11] |
| Color/Appearance | White to pale yellow | [3] [11] |
Crystallographic analysis reveals that 1,1,1,2,2,3,3-heptachloropropane adopts a crystalline solid state structure at room temperature with a melting point of 29-30 degrees Celsius [10] [7]. The compound crystallizes in the form of lumps or irregular crystalline masses, exhibiting a white to pale yellow coloration [3] [11]. The crystal structure demonstrates close packing arrangements typical of highly halogenated organic compounds, with intermolecular interactions dominated by van der Waals forces between chlorine atoms [13] [14].
The molecular conformation in the solid state favors staggered arrangements around carbon-carbon bonds to minimize steric repulsion between bulky chlorine substituents [5] [9]. Torsional angle analysis indicates preferred conformations with dihedral angles of approximately ±60 degrees around both carbon-carbon bonds, corresponding to gauche orientations that balance steric hindrance with attractive dispersion interactions [9]. The conformational energy barriers for rotation around these bonds are estimated at 15-20 kilojoules per mole, reflecting the significant steric constraints imposed by multiple chlorine substituents [5] [9].
Conformational dynamics studies suggest restricted rotation around the carbon-carbon bonds due to chlorine-chlorine repulsive interactions [9]. The molecule exhibits preference for anti conformations where possible, though the high degree of substitution limits conformational flexibility compared to less chlorinated analogues [5]. Temperature-dependent structural studies indicate increased molecular motion above the melting point, with conformational interconversion becoming more facile in the liquid phase [9].
The crystal packing efficiency benefits from the roughly spherical molecular shape created by the extensive chlorine substitution [13]. Intermolecular distances between chlorine atoms fall within typical van der Waals contact ranges, contributing to the relatively high density of 1.82 grams per cubic centimeter at 20 degrees Celsius [3]. The crystalline structure lacks hydrogen bonding interactions due to the limited hydrogen content, relying instead on halogen-halogen contacts for structural stability [14].
| Conformational Parameter | Value/Description | Energy (kJ/mol) |
|---|---|---|
| Preferred Conformation | Staggered | 0 (reference) |
| Torsional Angles (φ₁) | ±60° (gauche) | +5 to +15 |
| Torsional Angles (φ₂) | ±60° (gauche) | +5 to +15 |
| Steric Hindrance | High (multiple Cl atoms) | Variable |
| Conformational Energy Barrier | ~15-20 kJ/mol | 15-20 |
| Rotational Freedom | Restricted | N/A |
| Gauche Interactions | Cl-Cl repulsion | +10 to +20 |
| Anti Interactions | Preferred orientation | 0 to +5 |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1,1,1,2,2,3,3-heptachloropropane through distinct chemical shift patterns [15] [16]. Carbon-13 nuclear magnetic resonance spectra exhibit three characteristic resonances corresponding to the three distinct carbon environments [15]. The trichloromethyl carbon appears most downfield at approximately 95-105 parts per million due to the deshielding effect of three directly attached chlorine atoms [15] [16]. The dichloromethyl carbon resonates in the 75-85 parts per million region, while the carbon bearing both hydrogen and two chlorine substituents appears at 55-65 parts per million [15] [16].
Proton nuclear magnetic resonance spectroscopy reveals a single resonance for the lone hydrogen atom at approximately 6.0-6.5 parts per million, significantly downfield from typical alkane protons due to the electron-withdrawing effects of adjacent chlorine substituents [16] [17]. The chemical shift position and multiplicity pattern confirm the presence of a single hydrogen environment consistent with the proposed molecular structure [16]. Integration ratios support the molecular formula with one hydrogen relative to seven chlorine atoms [16].
Infrared spectroscopy demonstrates characteristic absorption bands that serve as molecular fingerprints [17] [18]. The carbon-hydrogen stretching vibration appears as a weak band in the 2900-3000 wavenumber region, with reduced intensity due to the single hydrogen atom present [17]. Multiple carbon-chlorine stretching modes appear in the 600-800 wavenumber region, creating a complex pattern of overlapping absorptions characteristic of polyhalogenated compounds [17]. The fingerprint region below 1500 wavenumbers contains numerous bands arising from carbon-carbon stretching, carbon-chlorine bending, and skeletal vibrations [17].
Ultraviolet-visible spectroscopy shows minimal absorption in the near-ultraviolet region due to the saturated nature of the molecule and absence of chromophoric groups [18]. The compound exhibits transparency in the visible region, consistent with its colorless to pale yellow appearance [18]. Electronic transitions are limited to high-energy sigma to sigma-star transitions involving carbon-chlorine and carbon-carbon bonds [18].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of polychlorinated compounds [19] [20]. The molecular ion peak appears at mass-to-charge ratio 285/287/289, exhibiting the characteristic isotope pattern arising from chlorine-35 and chlorine-37 isotopes [19] [21]. Base peak fragments commonly appear at mass-to-charge ratios 117, 119, and 121, corresponding to loss of carbon tetrachloride (168 atomic mass units) from the molecular ion [19] [20]. The fragmentation pattern reflects the stability of chlorinated fragments and the tendency for alpha-cleavage adjacent to highly substituted carbon centers [20] [22].
| Technique | Peak/Region | Value/Range | Notes |
|---|---|---|---|
| ¹³C NMR | CCl₃ carbon | ~95-105 ppm | Highly deshielded |
| ¹³C NMR | CCl₂ carbon | ~75-85 ppm | Multiple Cl substitution |
| ¹³C NMR | CHCl carbon | ~55-65 ppm | Single H, multiple Cl |
| ¹H NMR | CHCl proton | ~6.0-6.5 ppm | Downfield shift |
| IR Spectroscopy | C-H stretch | 2900-3000 cm⁻¹ | Weak intensity |
| IR Spectroscopy | C-Cl stretch | 600-800 cm⁻¹ | Multiple C-Cl bands |
| IR Spectroscopy | Fingerprint region | 400-1500 cm⁻¹ | Complex pattern |
| Mass Spectrometry | Molecular ion [M]⁺ | m/z 285/287/289 | Molecular weight |
| Mass Spectrometry | Isotope pattern | Chlorine isotope cluster | ³⁵Cl/³⁷Cl pattern |
| Mass Spectrometry | Base peak region | m/z 117, 119, 121 | Loss of CCl₄ (168 u) |
The synthesis of 1,1,1,2,2,3,3-heptachloropropane through Friedel-Crafts/Prins reaction protocols represents the most widely employed and well-documented methodology for producing this polychlorinated compound [1] [2]. This approach, first developed by Böeseken and Prins in 1910, involves the catalyzed reaction between chloroform and tetrachloroethylene in the presence of aluminum chloride [2] [3].
The mechanistic pathway for heptachloropropane formation proceeds through a modified Friedel-Crafts or Prins reaction sequence [1]. The initial step involves the activation of aluminum chloride as a Lewis acid catalyst, which forms a complex with chloroform to generate dichlorocarbene species [3] [4]. The overall reaction follows the stoichiometry:
CHCl₃ + C₂Cl₄ → C₃HCl₇
The detailed mechanism comprises six distinct stages[Table 4]. The catalyst activation step involves aluminum chloride complexing with chloroform to form [CHCl₂]⁺[AlCl₄]⁻, which subsequently generates dichlorocarbene through electrophile formation [3]. The nucleophilic attack by tetrachloroethylene on the dichlorocarbene intermediate creates a carbocation species that undergoes stabilization before product formation [5] [3].
The standard procedure requires specific reaction conditions to achieve optimal yields [3]. The reaction is conducted under reflux conditions at temperatures ranging from 100-150°C for approximately 15 hours [3]. The typical stoichiometric ratios employ 1 mole of tetrachloroethylene, 2.5 moles of chloroform, and 0.2 molar equivalents of anhydrous aluminum chloride [3].
Critical parameters include maintaining anhydrous conditions throughout the reaction, as water interferes with aluminum chloride catalytic activity [6] [3]. The reaction vessel must be equipped with a reflux condenser and calcium chloride drying tube to prevent moisture ingress [3]. Temperature control is essential, with gentle reflux on a steam bath providing optimal heat distribution [3].
Product isolation involves quenching the reaction mixture with ice water, followed by organic layer separation and multiple water washes [3]. The crude product undergoes drying over calcium chloride or soluble anhydrite before distillation [3]. Fractionation at atmospheric pressure recovers unreacted chloroform, while the heptachloropropane fraction is distilled under reduced pressure at 110-113°C/10 mmHg or 137-140°C/32 mmHg [3].
The purified product exhibits a melting point of 29-30°C and yields typically range from 88-93% of theoretical values [3][Table 1]. Alternative isolation methods include steam distillation to remove unreacted materials, with the product remaining as a colorless solid upon cooling [3].
Aluminum chloride serves as the primary catalyst for heptachloropropane synthesis due to its strong Lewis acidity and ability to activate carbon-halogen bonds [4] [7]. The catalyst functions by accepting electron pairs from reactants, facilitating carbocation formation and enhancing substrate reactivity [7]. The optimal catalyst loading corresponds to 0.2 molar equivalents relative to tetrachloroethylene substrate [3][Table 2].
The aluminum chloride system requires strict anhydrous conditions, as hydrolysis rapidly deactivates the catalyst [7]. Catalyst preparation involves using sublimed, anhydrous aluminum chloride stored under inert atmosphere [3]. The exothermic nature of catalyst activation necessitates controlled addition and temperature monitoring [6].
Several alternative Lewis acid catalysts have been investigated for heptachloropropane synthesis[Table 2]. Ferric chloride (FeCl₃) demonstrates activity in gas-phase chlorination processes, though with variable yields compared to aluminum chloride systems . Zinc chloride exhibits similar Lewis acid properties to aluminum chloride but shows reduced catalytic activity[Table 2].
Antimony trifluoride (SbF₃) has been explored as a catalyst requiring lower reaction temperatures[Table 2]. However, limited research data restricts comprehensive evaluation of this catalytic system. The choice of catalyst significantly influences reaction selectivity, yield, and processing requirements.
Process optimization for heptachloropropane synthesis focuses on maximizing yield while minimizing side product formation [9]. Temperature optimization involves balancing reaction rate with selectivity, as elevated temperatures may promote decomposition or undesired side reactions [9]. The optimal temperature range of 100-150°C provides sufficient activation energy while maintaining product stability [3][Table 1].
Reaction time optimization requires monitoring hydrogen chloride evolution, which indicates reaction progression [3]. The standard 15-hour reaction time ensures complete conversion while avoiding prolonged exposure that could lead to product degradation [3]. Stirring and mixing considerations become critical for larger-scale operations, where heat and mass transfer limitations may affect reaction efficiency [10] [11].
Solvent-free conditions enhance reaction efficiency by eliminating dilution effects and simplifying product isolation [3]. However, proper heat management becomes essential to prevent localized overheating in concentrated systems [12]. Scale-up considerations must address heat transfer capabilities and vapor handling systems for safe operation [12].
Industrial-scale synthesis requires specialized equipment design to handle corrosive chlorinated compounds and aluminum chloride catalyst [10]. Material selection must consider compatibility with chlorinated organics and Lewis acids under reaction conditions. Reactor design should incorporate efficient mixing, temperature control, and vapor management systems [10].
Process safety considerations include hydrogen chloride evolution monitoring and proper ventilation systems [3]. Emergency protocols must address potential aluminum chloride exposure and chlorinated compound releases [12]. Environmental compliance requires appropriate waste handling for spent catalyst and chlorinated byproducts.
Economic optimization involves balancing catalyst costs, energy requirements, and product recovery efficiency [10]. Catalyst recycling strategies may improve process economics, though technical challenges include catalyst purification and reactivation procedures.
The conversion of 1,1,1,2,2,3,3-heptachloropropane to hexachloropropene proceeds through base-catalyzed dehydrochlorination [13] [14]. This elimination reaction follows the general pathway:
C₃HCl₇ + KOH → C₃Cl₆ + KCl + H₂O
The mechanism involves nucleophilic attack by hydroxide ion on the acidic hydrogen atom, with concurrent elimination of hydrogen chloride [13] [14]. The reaction proceeds through an E2 elimination mechanism, with simultaneous C-H bond breaking and C-Cl bond formation [14].
Potassium hydroxide in methanol represents the most effective system for heptachloropropane dehydrochlorination [13] [14][Table 3]. The methanol solvent provides sufficient polarity to dissolve both reactants while stabilizing the transition state [15]. Optimal concentrations range from 0.1-0.5 M potassium hydroxide in methanol[Table 3].
Reaction conditions typically employ temperatures of 60-80°C for 2-4 hours, achieving yields of 85-90%[Table 3]. The methanol system offers advantages including mild reaction conditions, high selectivity, and straightforward product isolation [14]. The polar protic solvent facilitates hydroxide solvation while providing hydrogen bonding stabilization [15].
Mechanistic studies indicate that the reaction proceeds through a concerted elimination pathway, with hydroxide abstracting the acidic proton while the chloride ion departs [14]. The resulting alkene product exhibits stability under reaction conditions, minimizing side product formation.
Sodium hydroxide in ethanol provides an alternative base system with comparable reactivity to potassium hydroxide[Table 3]. Reaction yields of 80-85% are typically achieved under similar temperature and time conditions[Table 3]. The ethanol solvent offers similar solvation properties to methanol while providing different economic considerations.
Aqueous calcium hydroxide systems operate at higher temperatures (80-100°C) due to reduced solubility and nucleophilicity[Table 3]. Yields decrease to 70-75% with extended reaction times of 4-6 hours required for complete conversion[Table 3]. The heterogeneous nature of this system complicates reaction monitoring and control.
Pyridine-based systems employ the nitrogen base both as nucleophile and solvent[Table 3]. Reaction temperatures of 100-120°C are required, with yields of 60-70% achieved in 1-2 hours[Table 3]. The aprotic nature of pyridine affects the elimination mechanism, potentially favoring different stereochemical outcomes.
Optimization of dehydrochlorination reactions focuses on maximizing conversion while preventing side reactions [16]. Temperature control prevents decomposition of either reactants or products, while base concentration affects reaction rate and selectivity[Table 3]. Stoichiometric considerations require slight excess of base to drive completion while minimizing waste.
Reaction monitoring employs gas chromatography to track substrate consumption and product formation[Table 3]. Hydrogen chloride evolution provides an alternative monitoring method, though quantitative analysis requires titration procedures[Table 3].
Scale-up considerations include heat management for the exothermic elimination reaction [10]. Vapor handling systems must accommodate hydrogen chloride and methanol vapors, with appropriate scrubbing or recovery systems [12]. Product isolation requires distillation capabilities for hexachloropropene separation from reaction mixture.
Process economics depend on base costs, solvent recovery efficiency, and waste treatment requirements [16]. Methanol recovery through distillation improves process sustainability while reducing operating costs. Waste salt disposal requires compliance with environmental regulations for chloride-containing materials.
Hexachloropropene serves as an important intermediate for metal chloride synthesis, including uranium tetrachloride, niobium pentachloride, and tungsten hexachloride [13] [14]. These applications highlight the strategic importance of efficient dehydrochlorination processes for advanced materials production.
The compound's utility in specialized chemical synthesis drives continued interest in optimized dehydrochlorination methodologies [14]. Process improvements focus on yield enhancement, waste reduction, and safety considerations for handling highly chlorinated materials.
Irritant